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Overcoming poor aqueous solubility of Ritonavir in formulations

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Compound of Interest		
Compound Name:	Ritonavir	
Cat. No.:	B001064	Get Quote

Ritonavir Formulation Technical Support Center

Welcome to the Technical Support Center for overcoming the poor aqueous solubility of **Ritonavir** in formulations. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

General FAQs

Q1: What makes **Ritonavir**'s aqueous solubility so challenging?

Ritonavir is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1][2] Its poor aqueous solubility is a significant hurdle in developing oral dosage forms with adequate bioavailability.[3] The crystalline form of **Ritonavir** is particularly stable, which contributes to its low dissolution rate in physiological fluids.[3] Furthermore, **Ritonavir** is known to exist in different polymorphic forms, with Form II being significantly less soluble than the originally discovered Form I, which led to manufacturing and formulation challenges.[4][5][6]

Q2: What are the primary strategies to enhance the aqueous solubility of **Ritonavir**?

Several advanced formulation strategies have been successfully employed to overcome the solubility challenges of **Ritonavir**. These primarily include:



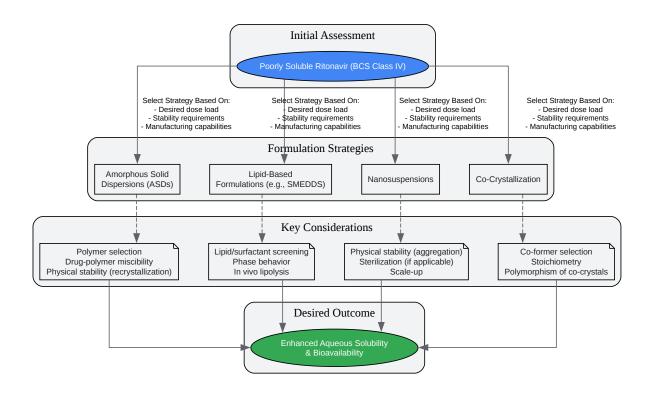




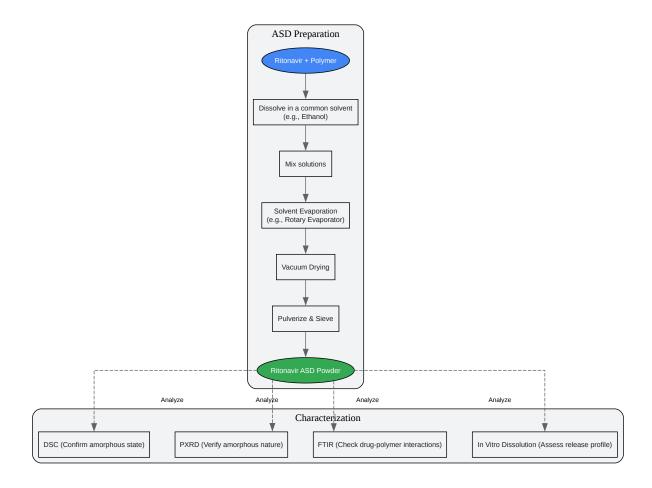
- Amorphous Solid Dispersions (ASDs): Dispersing Ritonavir in an amorphous state within a
 polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][7]
- Lipid-Based Formulations: Formulating **Ritonavir** in lipids, surfactants, and co-solvents can improve its solubilization and absorption.[8][9] This includes Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
- Nanosuspensions: Reducing the particle size of Ritonavir to the nanometer range increases
 the surface area for dissolution, thereby enhancing the dissolution velocity.[10][11]
- Co-crystallization: Forming co-crystals of Ritonavir with a suitable co-former can alter its
 physicochemical properties, including solubility and dissolution rate.

A logical workflow for selecting a suitable formulation strategy is outlined below.

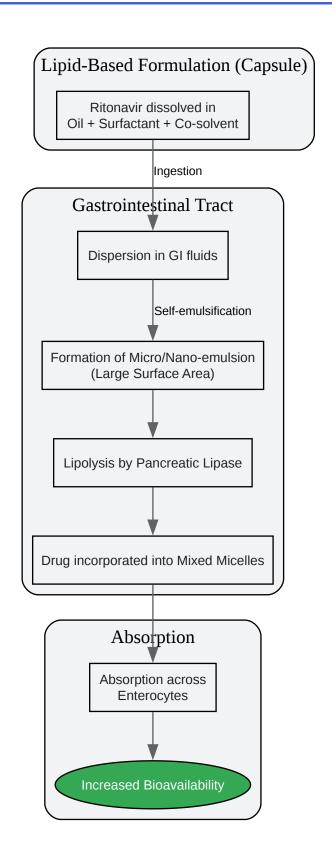












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